5-(difluoromethyl)-3-phenyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound featuring multiple functional groups, including difluoromethyl, phenyl, thienyl, and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization with phenyl, thienyl, and trifluoromethyl groups. Common reagents used in these reactions include difluoromethylating agents, such as ClCF2H, and various catalysts to facilitate the formation of C-C and C-N bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and trifluoromethylated pyrazoles, such as:
- 5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 5-(TRIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL .
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-3-PHENYL-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H13F5N4OS |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-phenyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-4H-pyrazol-3-ol |
InChI |
InChI=1S/C19H13F5N4OS/c20-16(21)18(29)10-13(11-5-2-1-3-6-11)27-28(18)17-25-12(14-7-4-8-30-14)9-15(26-17)19(22,23)24/h1-9,16,29H,10H2 |
InChI Key |
NXGNWPZRDOXDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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